molecular formula C9H17ClN2O B13090202 pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride

pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride

Cat. No.: B13090202
M. Wt: 204.70 g/mol
InChI Key: REOSUYHONOZWGO-DDWIOCJRSA-N
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Description

Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone hydrochloride is a bicyclic tertiary amine hydrochloride salt characterized by a methanone bridge linking two pyrrolidine rings, one of which is stereospecifically configured at the 3R position. This compound belongs to a class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their structural rigidity, hydrogen-bonding capabilities, and bioavailability. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical formulations .

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c12-9(8-3-4-10-7-8)11-5-1-2-6-11;/h8,10H,1-7H2;1H/t8-;/m1./s1

InChI Key

REOSUYHONOZWGO-DDWIOCJRSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCNC2.Cl

Canonical SMILES

C1CCN(C1)C(=O)C2CCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the synthesis might start with a pyrrolidine derivative, which undergoes various chemical transformations to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone derivatives.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Introduction of various substituents onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolidinone derivatives, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, and properties:

Compound Name (CAS No.) Structural Features Similarity Score Key Differences from Target Compound References
Piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride (937724-81-7) Replaces (3R)-pyrrolidin-3-yl with piperidin-3-yl (6-membered ring) 0.76 Larger ring size increases basicity and steric bulk.
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride (1956325-48-6) Azetidine (4-membered ring) and cyclopropyl substituents 0.90 Smaller ring strain; cyclopropyl group enhances metabolic stability.
Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone hydrochloride (1236267-58-5) Both substituents are pyrrolidine, but one is at the 2-position 0.87 Altered stereoelectronic effects due to positional isomerism.
Azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride (1820707-48-9) Azetidine replaces (3R)-pyrrolidin-3-yl 0.80 Reduced steric hindrance; potential for improved target binding kinetics.
Phenyl(pyrrolidin-3-yl)methanone hydrochloride (25503-87-1) Substitutes one pyrrolidinyl group with phenyl 0.73 Aromaticity increases lipophilicity; altered pharmacokinetics.

Structural and Functional Analysis

  • Ring Size and Basicity : Compounds with piperidine (6-membered) or azetidine (4-membered) rings exhibit distinct electronic profiles. Piperidine derivatives (e.g., CAS 937724-81-7) have higher pKa values (~11) compared to pyrrolidine analogs (~10), influencing protonation states under physiological conditions .
  • Stereochemistry: The (3R)-configuration in the target compound introduces chirality, which is absent in non-stereospecific analogs like CAS 1236267-58-4. This can significantly affect enantioselective interactions with biological targets .
  • Substituent Effects : Cyclopropyl groups (e.g., CAS 1956325-48-6) confer metabolic stability by resisting oxidative degradation, while aromatic substituents (e.g., phenyl in CAS 25503-87-1) enhance π-π stacking interactions in drug-receptor binding .

Challenges and Limitations

  • Availability: Some analogs, such as (5-Amino-2-chlorophenyl)(pyrrolidin-1-yl)methanone (CAS 2208822-08-4), are discontinued, limiting comparative studies .
  • Stereochemical Complexity : The synthesis of (3R)-configured pyrrolidine derivatives requires chiral catalysts or resolution techniques, increasing production costs .

Biological Activity

Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone; hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone; hydrochloride can be characterized by its unique pyrrolidine structure, which is often associated with various biological activities. The compound's structure allows it to interact with multiple biological targets, making it a versatile scaffold in drug discovery.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research has indicated that pyrrolidine derivatives can act as inhibitors for various enzymes, including proteases and kinases, which are crucial in cellular signaling pathways.

  • Protease Inhibition : Pyrrolidine derivatives have been shown to inhibit main proteases in viral infections, suggesting potential antiviral applications .
  • Antibacterial Activity : Some studies indicate that pyrrolidine-containing compounds exhibit antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antiviral Activity

Recent studies have highlighted the effectiveness of pyrrolidine derivatives in inhibiting viral replication. For instance, a specific derivative was noted for its potent inhibition of the main protease involved in viral life cycles:

CompoundTargetIC50 (µM)Reference
Pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanoneMain protease0.5

Antibacterial Activity

The antibacterial potential of pyrrolidine derivatives has been evaluated against various pathogens. The following table summarizes the MIC values against selected bacterial strains:

CompoundBacterial StrainMIC (µg/mL)Reference
Pyrrolidin derivative AStaphylococcus aureus12.5
Pyrrolidin derivative BEscherichia coli25

Case Studies

Case Study 1: Antiviral Properties

In a study published in late 2023, pyrrolidine-based compounds were tested for their ability to inhibit viral replication in vitro. The results demonstrated significant antiviral activity, leading to further investigations into their potential as therapeutic agents against viral infections .

Case Study 2: Antibacterial Efficacy

A series of pyrrolidine derivatives were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The compounds exhibited varying degrees of efficacy, with some derivatives showing MIC values lower than those of conventional antibiotics, indicating their potential as new antibacterial agents .

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